molecular formula C8H5Cl2F2N3O B6304941 4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile CAS No. 1965309-21-0

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile

Cat. No.: B6304941
CAS No.: 1965309-21-0
M. Wt: 268.04 g/mol
InChI Key: MCCIHVOFWGYTNG-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine core.

    Introduction of chlorine atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the difluoro-propoxy group: This step involves the reaction of the pyrimidine intermediate with a difluoro-propoxy reagent under basic conditions.

    Formation of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution products: Amino or thiol derivatives.

    Oxidation products: Oxides or hydroxyl derivatives.

    Reduction products: Reduced pyrimidine derivatives.

    Hydrolysis products: Carboxylic acids.

Scientific Research Applications

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(2,2-difluoro-ethoxy)-pyrimidine-5-carbonitrile
  • 4,6-Dichloro-2-(2,2-difluoro-butoxy)-pyrimidine-5-carbonitrile
  • 4,6-Dichloro-2-(2,2-difluoro-methoxy)-pyrimidine-5-carbonitrile

Uniqueness

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

4,6-dichloro-2-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2N3O/c1-8(11,12)3-16-7-14-5(9)4(2-13)6(10)15-7/h3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCIHVOFWGYTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NC(=C(C(=N1)Cl)C#N)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173737
Record name 5-Pyrimidinecarbonitrile, 4,6-dichloro-2-(2,2-difluoropropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-21-0
Record name 5-Pyrimidinecarbonitrile, 4,6-dichloro-2-(2,2-difluoropropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarbonitrile, 4,6-dichloro-2-(2,2-difluoropropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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